

Tfr-T12 TFA for Transferrin Receptor Targeting: A Technical Guide

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Compound of Interest

Compound Name: *Tfr-T12 tfa*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The transferrin receptor (TfR), a transmembrane glycoprotein essential for iron homeostasis, is a compelling target for drug delivery due to its overexpression on the blood-brain barrier (BBB) and various cancer cells. Tfr-T12 is a 12-amino acid peptide that binds to the transferrin receptor and has been investigated as a targeting ligand to enhance the delivery of therapeutic agents to TfR-expressing cells. This technical guide provides a comprehensive overview of **Tfr-T12 TFA**, including its mechanism of action, biophysical properties, and its application in targeted drug delivery systems. The information is intended to provide researchers, scientists, and drug development professionals with the core knowledge required to evaluate and utilize Tfr-T12 in their research and development endeavors.

Tfr-T12 Peptide: Core Properties

Tfr-T12 is a synthetic peptide identified through phage display for its ability to bind to the transferrin receptor.^{[1][2]} It is often supplied as a trifluoroacetate (TFA) salt, which is a common counterion resulting from the high-performance liquid chromatography (HPLC) purification process.^[1] The TFA salt can influence the peptide's net weight and solubility but is generally not considered to interfere with its biological activity in standard in vitro assays.^[1]

Property	Value	Reference
Amino Acid Sequence	Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro (THRPPMWSPVWP)	[1][2]
Molecular Formula	C71H99N19O15S	[1]
Molecular Weight	1490.73 g/mol	[1][2]
Binding Affinity (to TfR)	In the nanomolar (nM) range	[2][3][4][5]
Binding Site on TfR	Different from the transferrin binding site	[2][6]

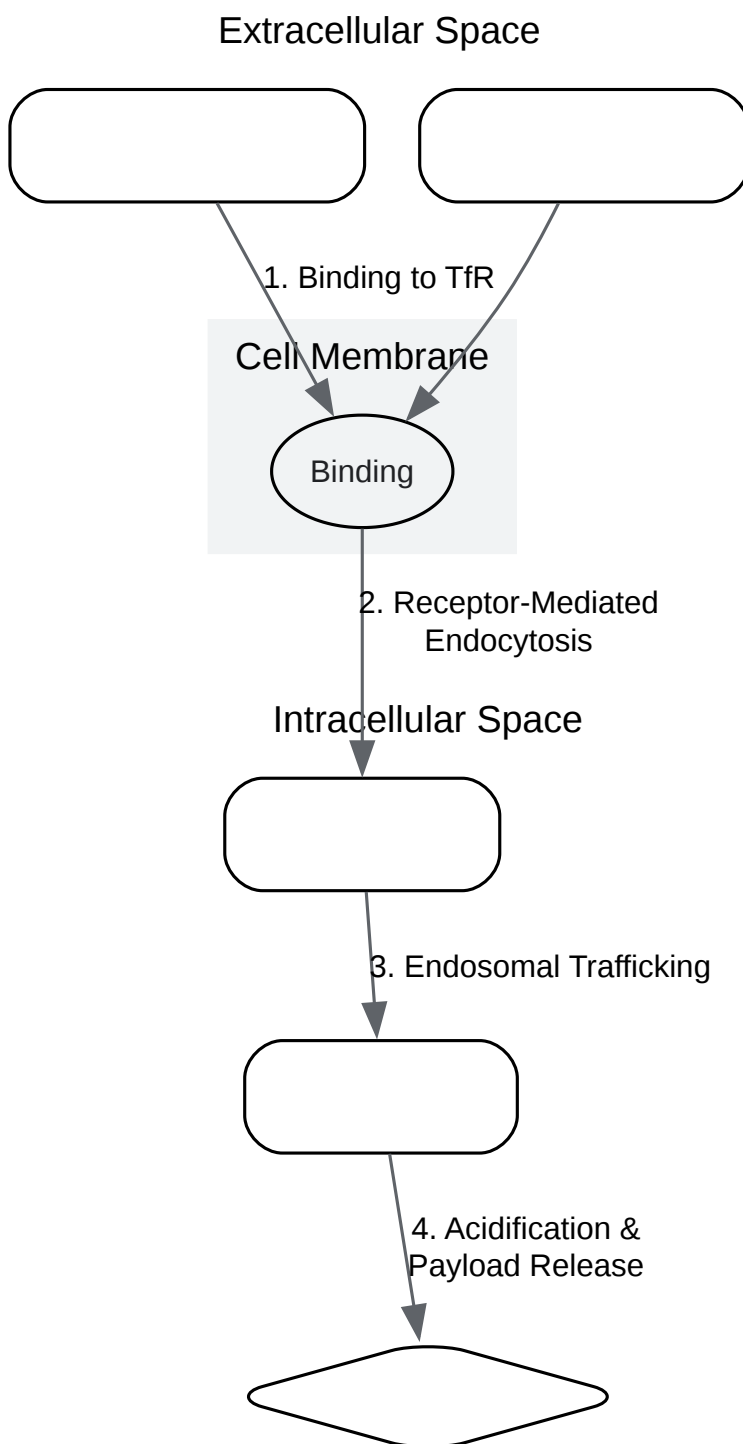
Mechanism of Action: Transferrin Receptor Targeting

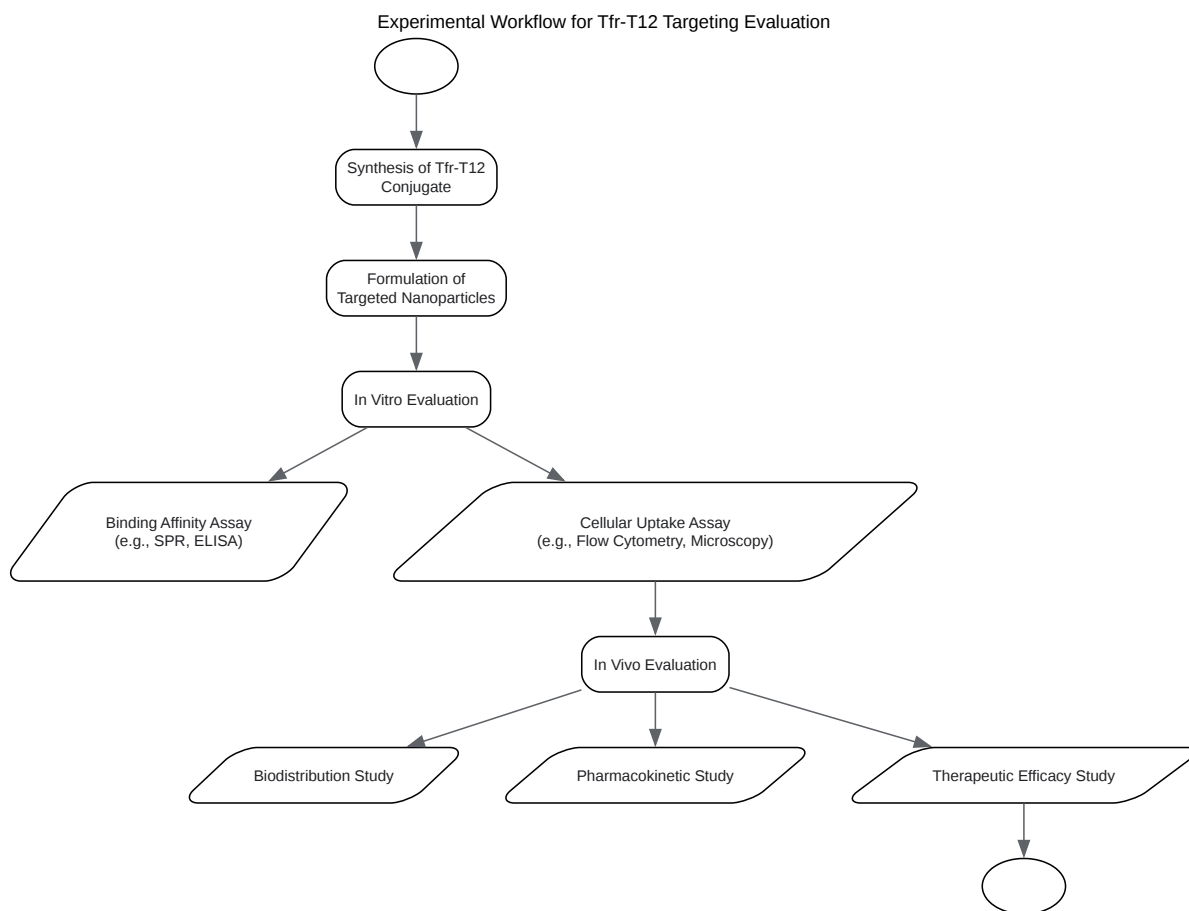
Tfr-T12 facilitates the cellular uptake of conjugated drug delivery systems through receptor-mediated endocytosis (RME).[3][6] Upon binding to the transferrin receptor on the cell surface, the Tfr-T12-nanoparticle complex is internalized into endosomes. This mechanism allows for the targeted delivery of therapeutic payloads across cellular barriers, most notably the blood-brain barrier, and into cancer cells that overexpress the transferrin receptor.[6][7]

Signaling Pathway and Cellular Uptake Workflow

The binding of a Tfr-T12-functionalized nanocarrier to the transferrin receptor initiates an endocytic pathway. The following diagrams illustrate the proposed mechanism of cellular uptake and a general experimental workflow for evaluating Tfr-T12-mediated targeting.

Tfr-T12 Mediated Cellular Uptake Pathway





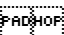
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